molecular formula C23H36Cl3N3O3 B027041 Quinacrine dihydrochloride dihydrate CAS No. 6151-30-0

Quinacrine dihydrochloride dihydrate

Cat. No. B027041
CAS RN: 6151-30-0
M. Wt: 508.9 g/mol
InChI Key: RZFNKJVCPDLQQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Quinacrine Dihydrochloride Dihydrate involves the condensation of specific amino compounds with acridine derivatives. Craig, Labelle, and Ohnsorge (1991) assigned absolute configurations to the enantiomers of Quinacrine Dihydrochloride by condensing (−)-(R)-4-amino-1-diethylaminopentane (from L-glutamic acid) with 6,9-dichloro-2-methoxyacridine, highlighting the chiral nature of its synthesis (Craig, Labelle, & Ohnsorge, 1991).

Molecular Structure Analysis

The molecular structure of Quinacrine Dihydrochloride Dihydrate is characterized by its two-dimensional layered structure and the stabilization of hydrates within its crystal lattice. Smith, Wermuth, and Sagatys (2009) detailed the crystal structure of a hydrated proton-transfer compound of Quinacrine, which forms discrete hydrogen-bonded chains parallel to the quinacrine side chain, indicating the importance of hydration in its structure (Smith, Wermuth, & Sagatys, 2009).

Chemical Reactions and Properties

Quinacrine Dihydrochloride Dihydrate undergoes various chemical reactions, including thermal degradation and interaction with biological membranes. Rotival et al. (2011) found that thermal analysis shows a two-step dehydration in the solid state, leading to the destruction of its lattice and formation of impurities such as N-deethyl compound and quinacrine tertiary amine oxide (Rotival et al., 2011).

Physical Properties Analysis

The physical properties of Quinacrine Dihydrochloride Dihydrate, such as its fluorescent characteristics and its interaction with chromosomes and biological membranes, have been extensively studied. Horrobin et al. (1977) demonstrated that its sites of combination in electric organs share characteristics with specific receptors, suggesting that it could antagonize the actions of prostaglandin E2 due to its ability to bind to biological sites (Horrobin et al., 1977).

Chemical Properties Analysis

The chemical properties of Quinacrine Dihydrochloride Dihydrate include its stability under various conditions and its interaction with DNA. Clarke et al. (2001) evaluated its genotoxicity and found it to be mutagenic and clastogenic in vitro, indicating its potential interaction with DNA and the importance of understanding its chemical behavior in biological systems (Clarke et al., 2001).

Scientific Research Applications

  • Antimalarial Drug

    • Application : Quinacrine, the active molecule in Quinacrine dihydrochloride dihydrate, was widely used as an antimalarial drug .
    • Method : The drug was administered orally to patients suffering from malaria .
    • Results : Quinacrine was effective in treating malaria, but has been largely superseded by other drugs like chloroquine in recent years .
  • Inhibitor of SARS-CoV-2 Viral Replication

    • Application : Quinacrine has shown strong activity inhibiting SARS-CoV-2 viral replication in vitro .
    • Method : In the study, Vero E6 cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Quinacrine (0–30 µM) to determine the half maximal effective concentration (EC 50 ) .
    • Results : The study found that Quinacrine was effective in inhibiting SARS-CoV-2 viral replication .
  • Treatment of Parasitic Infections, Inflammation, and Cancers

    • Application : Quinacrine has potential therapeutic activities in parasitic infections, inflammation, and cancers .
    • Method : The specific methods of application or experimental procedures vary depending on the disease being treated .
    • Results : While the specific results or outcomes obtained also vary, quinacrine has shown promise in these areas .
  • Treatment of Giardiasis

    • Application : Quinacrine is used to treat giardiasis, a protozoal infection of the intestinal tract .
    • Method : The drug is administered orally to patients suffering from giardiasis .
    • Results : Quinacrine is effective in treating giardiasis, but the specific outcomes can vary depending on the individual patient’s condition .
  • Inhibitor of Phospholipase A2

    • Application : Quinacrine is used in cell biological experiments as an inhibitor of phospholipase A2 .
    • Method : The specific methods of application or experimental procedures vary depending on the specific experiment .
    • Results : Quinacrine has shown to be effective as an inhibitor of phospholipase A2 in cell biological experiments .
  • Treatment of Lupus Erythematosus

    • Application : Quinacrine is used to treat certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
    • Method : The drug is administered orally to patients suffering from lupus erythematosus .
    • Results : Quinacrine is effective in treating lupus erythematosus, but the specific outcomes can vary depending on the individual patient’s condition .

Safety And Hazards

Quinacrine dihydrochloride dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.2ClH.2H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFNKJVCPDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-89-6 (Parent)
Record name Quinacrine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045565
Record name Quinacrine dihydrochloride dihydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinacrine dihydrochloride dihydrate

CAS RN

6151-30-0, 69-05-6
Record name Quinacrine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinacrine dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepacrine hydrochloride
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Record name QUINACRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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